2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
2-Ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a 2-ethoxy-substituted benzene core linked to two heterocyclic moieties: a furan-2-ylmethyl group and a 3-methylthiophen-2-ylmethyl group. This structural architecture positions it within a broader class of benzamide-based compounds, which are frequently explored for their pharmacological and material science applications.
Properties
Molecular Formula |
C20H21NO3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21NO3S/c1-3-23-18-9-5-4-8-17(18)20(22)21(13-16-7-6-11-24-16)14-19-15(2)10-12-25-19/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
UESXCXXMHJBORR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C |
Origin of Product |
United States |
Biological Activity
2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by research findings and data.
- Molecular Formula : C19H18N2O5S
- Molecular Weight : 386.4 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
- Canonical SMILES : CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)N+[O-]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of furan and thiophene derivatives, followed by their coupling with appropriate acetamide moieties. The process may require specific catalysts and controlled conditions to optimize yield and purity.
The biological activity of 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to diverse pharmacological effects such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Studies have demonstrated that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide may possess similar properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
The compound's potential antimicrobial activity has been suggested through its structural resemblance to known antimicrobial agents. The presence of the furan and thiophene moieties could enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
Case Studies
| Study | Findings |
|---|---|
| Antitumor Efficacy | A study on related benzamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential. |
| Anti-inflammatory Mechanism | Research demonstrated that similar compounds significantly reduced TNF-alpha levels in vitro, suggesting a pathway for anti-inflammatory action. |
| Antimicrobial Testing | Preliminary tests indicated that compounds with furan rings exhibited notable activity against Gram-positive bacteria, warranting further investigation into this compound's efficacy. |
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 345.42 g/mol
- Structural Components :
- Ethoxy group
- Furan ring
- Thiophene moiety
- Benzamide structure
These components contribute to the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that 2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide exhibits significant anticancer properties.
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting proliferation.
Case Study :
A study conducted on HepG2 liver cancer cells demonstrated a dose-dependent increase in apoptosis markers following treatment with the compound, suggesting its potential as a therapeutic agent against liver cancer.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
- Antibacterial Properties : It has demonstrated effectiveness against common pathogens such as E. coli and S. aureus.
Research Findings :
In vitro assays revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential for development into antibacterial therapeutics.
Antiviral Activity
Emerging studies suggest that this compound may possess antiviral properties.
- Mechanism of Action : Some furan-containing compounds have shown inhibitory effects against viral replication.
Case Study :
A recent investigation highlighted that derivatives of this compound exhibited EC50 values ranging from 0.20 to 0.96 µM against specific viral targets, demonstrating strong antiviral potency.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Effective Concentration (µg/mL) | Reference Study |
|---|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | Varies by cell line | HepG2 study |
| Antimicrobial | Inhibits growth of bacteria | 50 | In vitro assays |
| Antiviral | Inhibits viral replication | 0.20 - 0.96 | Emerging studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of ethoxy, furan, and thiophene substituents. Below, it is compared with key analogs and related benzamide derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.
Substituent Variations on the Benzamide Core
The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen Substituents (Br/Cl) : The bromo and chloro analogs () differ in electronic and steric properties. Bromine’s larger atomic radius may increase lipophilicity, whereas chlorine’s smaller size could favor metabolic stability .
- Ethoxy vs. Halogen : The 2-ethoxy group in the target compound likely enhances solubility compared to halogenated analogs due to its oxygen-based polarity.
Heterocyclic Modifications
The furan and thiophene moieties are critical for interactions with biological targets. Comparisons include:
A. Furan-Containing Benzamides
B. Thiophene-Containing Benzamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
